molecular formula C9H10FN3O3 B1670336 Dexelvucitabine CAS No. 134379-77-4

Dexelvucitabine

Cat. No. B1670336
M. Wt: 227.19 g/mol
InChI Key: HSBKFSPNDWWPSL-CAHLUQPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Dexelvucitabine has a molecular formula of C9H10FN3O3 . The molecular weight is 227.195 g/mol . For a detailed 3D structure, you may refer to resources such as DrugBank .


Physical And Chemical Properties Analysis

Dexelvucitabine is a solid substance . It has a molecular weight of 227.195 and a chemical formula of C9H10FN3O3 .

Scientific Research Applications

Antiviral and Cellular Metabolism Interactions

Dexelvucitabine has been studied for its interactions with other antiretroviral agents, particularly lamivudine, in the context of HIV treatment. It has been observed to have additive-to-synergistic effects when combined with lamivudine in primary human peripheral blood mononuclear cells infected with HIV-1. The cellular metabolism of dexelvucitabine, including its interactions and effects on nucleoside triphosphate levels, has been extensively examined, providing insights into its potential use in combined therapeutic modalities for HIV treatment (Hernández-Santiago et al., 2007).

Role as a Nucleoside Reverse Transcriptase Inhibitor

Dexelvucitabine is recognized for its role as a nucleoside reverse transcriptase inhibitor (NRTI) in HIV therapy. It has been noted for its potency against both wild-type and resistant variants of HIV reverse transcriptase. Its effectiveness against recombinant zidovudine- and lamivudine-resistant viruses, especially in the context of highly active antiretroviral therapy (HAART), highlights its potential in managing HIV infection in patients with resistance mutations (Mcintyre & Castaǹer, 2005).

Safety And Hazards

When handling Dexelvucitabine, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Dexelvucitabine was discontinued in phase II clinical trials due to an increased incidence of grade 4 hyperlipasemia . Therefore, its future development is uncertain.

properties

IUPAC Name

4-amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBKFSPNDWWPSL-CAHLUQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158678
Record name Dexelvucitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexelvucitabine

CAS RN

134379-77-4
Record name Reverset
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134379-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexelvucitabine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134379774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexelvucitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12470
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexelvucitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXELVUCITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU8SPJ271W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
JA McIntyre, J Castaner - Drugs of the Future, 2005 - access.portico.org
… Dexelvucitabine retained full activity against recombinant zidovudine- and lamivudine… to dexelvucitabine (15). Further studies demonstrated that resistance to dexelvucitabine emerged …
Number of citations: 2 access.portico.org
BI Hernandez-Santiago, JS Mathew… - Antimicrobial agents …, 2007 - Am Soc Microbiol
Studies on cellular drug interactions with antiretroviral agents prior to clinical trials are critical to detect possible drug interactions. Herein, we demonstrated that two 2′-deoxycytidine …
Number of citations: 12 journals.asm.org
NS Ryder - Expert Opinion on Investigational Drugs, 2007 - Taylor & Francis
… Pharmasset/Incyte (USA) discontinued development of dexelvucitabine following incidence of hyperlipasaemia in Phase IIb clinical trials. Incyte Corporation had exclusive rights in …
Number of citations: 3 www.tandfonline.com
RM Sukoco, A Fauzi, U Nuha - Proceeding International Conference …, 2016 - academia.edu
AIDS is a syndrome caused by HIV. The immune system of AIDS'patient was too weak to fight off many infections. Many drugs developed to overcome these deadly disease. In this study…
Number of citations: 2 www.academia.edu
P Norman - Expert Opinion on Therapeutic Patents, 2006 - Taylor & Francis
This article is one of a series that examines the patenting policy of the leading genomics companies. Incyte is a public company founded in 1993 that originally focused on the …
Number of citations: 0 www.tandfonline.com
R Meusinger - Analytical and Bioanalytical Chemistry, 2016 - search.proquest.com
The reason for the signal doubling of the H-6 hydrogen signal in the 1H-NMR spectrum of dexelvucitabine (DFC) is the presence of the fluorine at position 5 (Fig. 1). Fluorine has only …
Number of citations: 6 search.proquest.com
ME Sobieszczyk, AK Talley, T Wilkin, SM Hammer - Top HIV Med, 2005 - iasusa.org
… a study of dexelvucitabine (formerly DPC… dexelvucitabine and poorer virologic efficacy was the Q151M mutation. No specific mutations emerged in the subjects in whom dexelvucitabine …
Number of citations: 12 www.iasusa.org
P Cahn, MA Wainberg - Journal of Antimicrobial Chemotherapy, 2010 - academic.oup.com
… A similar effect has been seen with other pairs of deoxycytidine analogues, for example dexelvucitabine and lamivudine, where the antiviral activity of dexelvucitabine was reduced …
Number of citations: 28 academic.oup.com
JA McIntyre, J Castaner - Drugs of the future, 2005 - Prous Science
Number of citations: 1
S Erickson-Viitanen, K Hou, R Lloyd Jr - 13th Conference on Retroviruses and …, 2006
Number of citations: 1

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